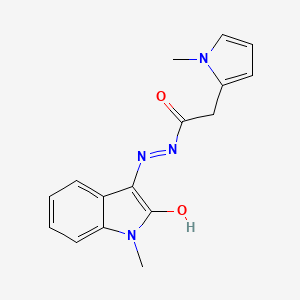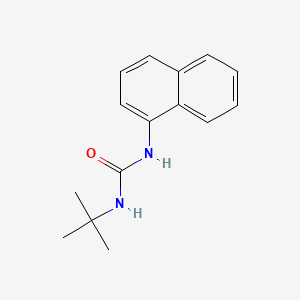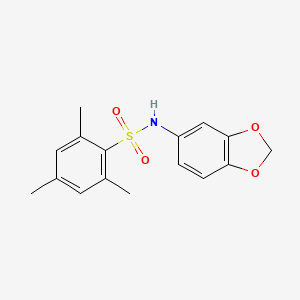
N-(1,2-dihydro-5-acenaphthylenyl)-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-dihydro-5-acenaphthylenyl)-4-isopropoxybenzamide, commonly known as DIBO, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of the NF-κB pathway, a signaling pathway involved in inflammation and immune response. DIBO has been shown to have promising effects in various disease models, including cancer, arthritis, and neurodegenerative diseases.
科学研究应用
DIBO has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. This makes DIBO a promising candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative diseases.
作用机制
DIBO inhibits the NF-κB pathway by binding to the IKKβ kinase subunit and preventing its activation. This leads to the inhibition of NF-κB activation and downstream gene expression. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell proliferation. Inhibition of this pathway has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects
DIBO has been shown to have promising effects in various disease models. In cancer, DIBO has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In arthritis, DIBO has been shown to reduce inflammation and joint damage. In neurodegenerative diseases, DIBO has been shown to protect neurons from oxidative stress and improve cognitive function.
实验室实验的优点和局限性
DIBO has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo. It has been shown to have high potency and selectivity for the NF-κB pathway, which makes it a promising candidate for therapeutic development. However, DIBO also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can affect its efficacy in vivo.
未来方向
There are several future directions for the study of DIBO. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the exploration of DIBO's potential applications in other disease models, such as autoimmune diseases and infectious diseases. Additionally, the development of new formulations and delivery methods for DIBO could improve its bioavailability and efficacy in vivo. Overall, the study of DIBO has the potential to lead to the development of new therapies for various diseases.
合成方法
DIBO can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, 1,2-dihydroacenaphthylene, which is then coupled with 4-isopropoxybenzoyl chloride to form DIBO. The synthesis has been optimized for high yield and purity, and the final product can be obtained through column chromatography and recrystallization.
属性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-14(2)25-18-11-8-17(9-12-18)22(24)23-20-13-10-16-7-6-15-4-3-5-19(20)21(15)16/h3-5,8-14H,6-7H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNRVUDTATWOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(propan-2-yloxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)

![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)
![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)
![(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5719350.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)
![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)